N-[1-(4-bromophenyl)propyl]cyclopropanamine
Description
Properties
Molecular Formula |
C12H16BrN |
|---|---|
Molecular Weight |
254.17 g/mol |
IUPAC Name |
N-[1-(4-bromophenyl)propyl]cyclopropanamine |
InChI |
InChI=1S/C12H16BrN/c1-2-12(14-11-7-8-11)9-3-5-10(13)6-4-9/h3-6,11-12,14H,2,7-8H2,1H3 |
InChI Key |
BXXKISRNSWZPIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Br)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-bromophenyl)propyl]cyclopropanamine typically involves the reaction of 4-bromobenzyl chloride with cyclopropylamine under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of cyclopropylamine attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in industrial synthesis include solvents like dichloromethane and bases such as sodium hydroxide.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-bromophenyl)propyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
N-[1-(4-bromophenyl)propyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(4-bromophenyl)propyl]cyclopropanamine involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic residues in proteins, while the cyclopropanamine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between N-[1-(4-bromophenyl)propyl]cyclopropanamine and related compounds:
Key Observations:
- Functional Groups : Replacement of the amine with an acetamide (as in N-[1-(4-bromophenyl)propyl]acetamide) introduces hydrogen-bonding capacity, which may alter solubility and target interactions .
- Biological Activity : Quinazoline derivatives (e.g., 2-(4-bromophenyl)-N-[3-(imidazolyl)propyl]quinazolin-4-amine) demonstrate antibacterial and antifungal activities, highlighting the importance of heterocyclic moieties .
Electronic and Steric Effects
- Bromophenyl vs. Methoxyphenyl: The electron-withdrawing bromo group in this compound contrasts with the electron-donating methoxy group in N-(4-methoxybenzyl)cyclopropanamine hydrochloride.
- Cyclopropane Rigidity : Cyclopropane rings impose torsional strain, reducing conformational flexibility. This feature is shared across all cyclopropanamine analogs and may enhance selectivity in drug design .
Biological Activity
N-[1-(4-bromophenyl)propyl]cyclopropanamine is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C${12}$H${14}$BrN. The compound features a cyclopropane ring, a propyl group, and a bromophenyl moiety, which contributes to its distinct reactivity and biological properties. The presence of the bromine atom on the phenyl ring enhances its pharmacological potential by influencing interactions with biological targets.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antitumor Properties : Studies suggest that this compound may possess antitumor activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells.
- Neuropharmacological Effects : The compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes such as monoamine oxidases, which are involved in neurotransmitter metabolism .
The precise mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is believed that:
- Receptor Interaction : The compound may bind to various receptors in the central nervous system, influencing neurotransmitter release and uptake.
- Enzyme Modulation : Inhibition of enzymes related to cancer progression or neurotransmitter degradation is a proposed mechanism for its therapeutic effects.
Case Studies
- Antitumor Activity : A study conducted on cell lines demonstrated that this compound significantly inhibited cell proliferation in breast cancer models. The observed IC$_{50}$ values indicated potent activity compared to control groups.
- Neuropharmacological Assessment : In animal models, administration of the compound resulted in improved cognitive function and reduced anxiety-like behaviors, suggesting beneficial effects on mental health conditions .
Comparative Analysis with Related Compounds
To contextualize the activity of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1-(2-bromophenyl)cyclopropan-1-amine | Contains a bromine on a different position | Potentially different biological activity |
| 3-(4-Bromophenyl)propan-1-amine | Propanamine structure with bromine substitution | Different chain length affecting reactivity |
| N-[1-(3-chlorophenyl)propyl]cyclopropanamine | Chlorine instead of bromine | May exhibit distinct pharmacological properties |
Q & A
Q. What are the established synthetic routes for N-[1-(4-bromophenyl)propyl]cyclopropanamine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthetic routes often involve nucleophilic substitution or reductive amination of precursors like 4-bromophenylpropanol derivatives. Optimization can be achieved via Design of Experiments (DoE) to evaluate variables (temperature, catalyst loading, solvent polarity). For example, fractional factorial designs reduce experimental runs while identifying critical parameters . Post-synthesis, purification via column chromatography (silica gel, gradient elution) or recrystallization (using ethanol/water mixtures) enhances purity. Yield improvements (>70%) are attainable by adjusting stoichiometry of cyclopropane-forming reagents (e.g., Sharpless conditions) .
Q. What spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm cyclopropane ring geometry (e.g., characteristic δ 0.8–1.5 ppm for cyclopropane protons) and bromophenyl substitution patterns.
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 256.08 for CHBrN) and fragmentation patterns.
- HPLC : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>98%) using acetonitrile/water mobile phases .
Q. What preliminary biological screening assays are appropriate for evaluating the pharmacological potential of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Target enzymes like monoamine oxidases (MAOs) using fluorometric or spectrophotometric methods (e.g., kynuramine oxidation for MAO-A/B activity).
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.
- Receptor Binding Studies : Radioligand displacement assays (e.g., -ligands for serotonin or dopamine receptors) to determine IC values .
Advanced Research Questions
Q. How can computational chemistry tools predict the reactivity and stability of this cyclopropanamine derivative?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the cyclopropane ring to assess strain-induced reactivity.
- Molecular Dynamics (MD) : Simulate solvation effects in polar/nonpolar solvents to predict aggregation behavior.
- Reaction Path Searching : Use tools like GRRM or AFIR to map plausible degradation pathways under acidic/oxidative conditions .
Q. What strategies resolve contradictions between theoretical predictions and experimental observations in the compound's reaction pathways?
- Methodological Answer :
- Sensitivity Analysis : Identify discrepancies in activation energies (DFT vs. experimental) by re-evaluating basis sets (e.g., B3LYP/6-311+G(d,p) vs. M06-2X).
- Isotopic Labeling : Trace reaction intermediates (e.g., -labeling in amination steps) to validate mechanistic hypotheses.
- In Situ Spectroscopy : Monitor reactions via FTIR or Raman to detect transient intermediates not predicted computationally .
Q. What specialized techniques are required to study the stereochemical effects of the cyclopropane ring in biological interactions?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak IA/IB columns to resolve enantiomers and assign absolute configurations (e.g., polarimetric detection).
- Circular Dichroism (CD) : Correlate cyclopropane ring conformation with CD spectra in enzyme-binding studies.
- X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., MAO-B) to map steric interactions .
Q. How do solvent polarity and catalyst selection influence the compound's behavior in cross-coupling reactions?
- Methodological Answer :
- Solvent Screening : Test aprotic solvents (DMF, THF) vs. polar protic (MeOH) in Buchwald-Hartwig aminations. Higher yields (>80%) are achievable with Pd(OAc)/XPhos in toluene at 110°C.
- Catalyst Optimization : Compare Pd, Ni, or Cu catalysts for Suzuki-Miyaura couplings with aryl boronic acids. Leaching tests (ICP-MS) ensure metal contamination <1 ppm .
Q. What multi-parametric approaches validate the compound's role as a precursor in complex molecular architectures?
- Methodological Answer :
- Convergent Synthesis : Use this compound as a scaffold for click chemistry (e.g., CuAAC with azides) to generate triazole-linked dendrimers.
- Stability Profiling : Accelerated degradation studies (40°C/75% RH) with HPLC-MS monitoring to assess shelf-life under storage conditions.
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., fluoro, nitro) at the para position and correlate with bioactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
